molecular formula C14H19NO2 B1370655 1-(3,5-Dimethylbenzoyl)piperidin-4-ol

1-(3,5-Dimethylbenzoyl)piperidin-4-ol

Cat. No.: B1370655
M. Wt: 233.31 g/mol
InChI Key: CLTUJMRZQIEWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylbenzoyl)piperidin-4-ol is a piperidine derivative designed for research and development purposes. Piperidine rings are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. Researchers can utilize this chemical in the exploration of novel therapeutic agents, leveraging the piperidine scaffold's prevalence in bioactive compounds. The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(3,5-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C14H19NO2/c1-10-7-11(2)9-12(8-10)14(17)15-5-3-13(16)4-6-15/h7-9,13,16H,3-6H2,1-2H3

InChI Key

CLTUJMRZQIEWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

The pharmacological and biochemical properties of 1-(3,5-Dimethylbenzoyl)piperidin-4-ol are best understood through comparison with structurally related piperidine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Primary Target/Activity Potency (IC₅₀/Ki) Selectivity Notes
This compound 3,5-dimethylbenzoyl at C1, hydroxyl at C4 AChE inhibition >Donepezil* High specificity for AChE
9-O-(4-Methylbenzoyl)-fibrauretin 4-methylbenzoyl at C9 AChE inhibition >Donepezil* Moderate specificity
9-O-(4-(Chloromethyl)benzoyl)-fibrauretin 4-(chloromethyl)benzoyl at C9 AChE inhibition >Donepezil* Enhanced lipophilicity
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalen-2-yloxy, quinolin-3-yl groups 5-HT1F receptor antagonism Ki = 11 nM Selective for 5-HT1F over 5-HT1A/2B
1-(3,4-Dichloro-benzyl)-piperidin-4-ol 3,4-dichlorobenzyl at C1 Undisclosed (structural analogue) N/A No activity data reported
Functional and Mechanistic Differences
  • AChE Inhibitors (Fibrauretin Derivatives) :
    The 3,5-dimethylbenzoyl group in this compound optimizes AChE binding by balancing steric bulk and hydrophobicity, leading to stronger inhibition than analogues with 2-methyl or 4-methyl substituents . In contrast, the 4-(chloromethyl)benzoyl derivative exhibits increased lipophilicity, which may enhance blood-brain barrier penetration but could also raise toxicity risks.

  • 5-HT1F Antagonist: The structurally distinct 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol demonstrates high selectivity for 5-HT1F receptors (Ki = 11 nM) over 5-HT1A/2B (Ki > 300 nM) . Its naphthalene and quinoline substituents enable π-π stacking interactions with the receptor’s hydrophobic pocket, a feature absent in the dimethylbenzoyl derivative. However, this compound exhibits nonspecific luminescence inhibition at ≥3 μM, limiting its therapeutic window .
  • Halogenated Analogues :
    Compounds like 1-(3,4-Dichloro-benzyl)-piperidin-4-ol () share a piperidine backbone but lack the benzoyl group, resulting in undefined biological activity. Halogenation typically enhances metabolic stability but may reduce target affinity compared to methyl or aromatic substituents.

Structure-Activity Relationship (SAR) Insights
  • Electron-Donating Groups : Methyl groups at the 3,5-positions on the benzoyl ring enhance AChE inhibition by stabilizing ligand-receptor interactions through hydrophobic and van der Waals forces .
  • Bulkier Aromatic Groups: Naphthalene and quinoline moieties in the 5-HT1F antagonist favor receptor subtype specificity but introduce steric hindrance that may limit solubility .
  • Hydroxyl Position : The C4 hydroxyl in this compound is critical for hydrogen bonding with AChE’s catalytic triad, a feature absent in C3-hydroxyl analogues (e.g., 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol) .

Research Implications and Therapeutic Potential

  • This compound : Prioritized for Alzheimer’s disease research due to its potent AChE inhibition and favorable specificity profile .
  • 5-HT1F Antagonist: Explored for beta-cell survival in diabetes, though nonspecific effects at high doses necessitate further optimization .

Preparation Methods

Starting Material Preparation

  • 1-Benzylpiperidin-4-one or 4-piperidone derivatives are common starting materials.
  • These compounds undergo condensation with aromatic amines or benzoyl chlorides to introduce the aryl moiety.

Acylation with 3,5-Dimethylbenzoyl Chloride

  • The piperidine nitrogen is acylated using 3,5-dimethylbenzoyl chloride under basic or neutral conditions.
  • Typical solvents include dichloromethane or ethyl acetate.
  • Reaction temperatures range from 0°C to room temperature to control reactivity and selectivity.

Formation of 4-Hydroxy Group

  • The ketone at position 4 of the piperidine ring is reduced to the corresponding alcohol.
  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Reduction conditions are carefully controlled to avoid over-reduction or side reactions.

Purification and Isolation

  • The product is isolated by extraction, followed by recrystallization or chromatography.
  • pH adjustment and salt formation may be used to enhance purity and crystallinity.
  • Final drying under vacuum yields the pure compound.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Acylation 3,5-Dimethylbenzoyl chloride, base, solvent N-(3,5-Dimethylbenzoyl)piperidin-4-one
2 Reduction NaBH4 or LiAlH4, methanol or ether solvent This compound
3 Purification Extraction, recrystallization, drying Pure target compound

Research Findings and Optimization

  • The choice of reducing agent impacts yield and stereochemistry of the 4-hydroxy group.
  • Lithium aluminum hydride provides complete reduction but requires strict anhydrous conditions.
  • Sodium borohydride is milder and often preferred for selective reduction.
  • Reaction times vary from 1 to 4 hours depending on temperature and reagent concentration.
  • Purification by recrystallization from solvents such as butanone/acetone/2-propanol mixtures improves product melting point consistency and purity.

Comparative Data Table of Reduction Conditions

Reducing Agent Solvent Temperature Reaction Time Yield (%) Notes
Sodium borohydride Methanol 0–25°C 2–3 hours 70–85 Mild, selective reduction
Lithium aluminum hydride Ether (anhydrous) 0–25°C 1–2 hours 80–90 More reactive, requires dry setup
Catalytic hydrogenation (Pd/C) 2-Propanol/H2 25–30°C Several hours 75–88 Alternative method, clean reaction

Notes on Related Synthetic Routes

  • Some fentanyl analogs use condensation of piperidin-4-one with aniline derivatives to form Schiff bases, followed by reduction and acylation.
  • The 3,5-dimethyl substitution pattern on the benzoyl ring can influence the reactivity and biological activity.
  • Alternative synthetic routes may involve nucleophilic substitution reactions on tosylated piperidine intermediates.

Q & A

Q. What are the common synthetic routes for 1-(3,5-Dimethylbenzoyl)piperidin-4-ol, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves acylation of piperidin-4-ol derivatives. For example, acylation with 3,5-dimethylbenzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) is a standard route. Intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns, while mass spectrometry (MS) verifies molecular weight. Crystallization or preparative HPLC ensures purity (>95%) .

Q. How is the structural conformation of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), bond lengths, angles, and torsional parameters are analyzed. Hydrogen bonding networks are mapped using graph set analysis (e.g., Etter’s formalism) to identify motifs like R22(8)R_2^2(8) rings .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

  • Methodological Answer : Radioligand binding assays (e.g., 3H^3H-LSD for serotonin receptors) determine affinity (KiK_i). Functional assays, such as cAMP GloSensor in transfected HEK293T cells, assess Gi/o-coupled receptor antagonism. Dose-response curves (e.g., EC50_{50} for 5-HT1F inhibition) are generated with nonlinear regression analysis .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test bases (e.g., DBU vs. NaH) to enhance acylation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DCM) for reaction kinetics.
  • Temperature Gradients : Perform reactions at 0°C, RT, and 40°C to balance yield vs. side products.
  • Example Data :
ConditionYield (%)Purity (%)
DCM, RT, Et3_3N7298
DMF, 40°C, DBU8595

Q. How to resolve contradictory data in receptor binding studies (e.g., high KiK_i in one assay but low in another)?

  • Methodological Answer :
  • Purity Validation : Use LC-MS to rule out impurities (>98% purity required).
  • Assay Conditions : Standardize buffer pH, ion concentrations, and incubation times.
  • Orthogonal Assays : Confirm results with fluorescence polarization (FP) or surface plasmon resonance (SPR).
  • Case Study : In 5-HT1F studies, nonspecific luminescence interference at ≥3 µM was resolved by adjusting detection parameters .

Q. What advanced techniques analyze the compound’s hydrogen-bonding interactions in solid-state forms?

  • Methodological Answer :
  • SC-XRD with Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π).
  • Thermogravimetric Analysis (TGA) : Correlate dehydration events with hydrogen-bond stability.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to predict crystal form transitions .

Data Contradiction Analysis

Q. Why might computational docking predictions conflict with experimental binding data?

  • Methodological Answer :
  • Force Field Limitations : Use hybrid QM/MM (quantum mechanics/molecular mechanics) for accurate ligand-receptor energy calculations.
  • Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy.
  • Example : A 5-HT1F antagonist showed a predicted KiK_i of 8 nM (docking) vs. experimental 47 nM due to unmodeled side-chain flexibility .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

RouteReagents/ConditionsYield (%)Key Characterization Data
Acylation in DCM3,5-DMBz-Cl, Et3_3N, RT721H^1H-NMR: δ 7.25 (s, 2H, Ar–H)
Microwave-assisted3,5-DMBz-Cl, DMF, 100°C, 30 min85MS: [M+H]+^+ = 274.2

Q. Table 2. Biological Activity Profile

Assay TypeTargetResult (nM)Reference
Radioligand Binding5-HT1FKi=11K_i = 11
cAMP Inhibition5-HT1FIC50_{50} = 47

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